Salidroside
Overview
Description
Salidroside is a precious phenylethanoid glycoside derived from Rhodiola genus plants . It is a glucoside of tyrosol found in the plant Rhodiola rosea . It has been studied for its potential antidepressant and anxiolytic actions . Salidroside possesses a broad spectrum of biological properties for application in the cosmetic, medical, and food fields .
Synthesis Analysis
Salidroside’s synthesis involves a reaction of penta-O-acetyl-β-D-glucose with acyl-protected tyrosol in the presence of a Lewis acid catalyst (ZnCl2), followed by deacylation under basic conditions (NaOMe/MeOH) to yield salidroside . A whole-cell catalytic strategy has been explored to improve its lipophilicity due to its high polarity .
Molecular Structure Analysis
The two-dimensional structure of Salidroside can be obtained from PubChem and visualized using ChemBio3D 19.0 software . The parameters of bond length, bond angle, and dihedral angle of Salidroside were obtained by DFT/B3LYP method and 6-31(d) basis set from Gaussian09W software .
Chemical Reactions Analysis
The biosynthesis pathways and enzymes involved in Salidroside production in plants have been elucidated . Efforts towards enhancement of Salidroside production, including cell and tissue culture, enzymatic catalysis, metabolic engineering of micro-organisms have been introduced .
Physical And Chemical Properties Analysis
Salidroside is a highly polar compound due to its multiple hydroxyl groups, which results in low cell membranes permeability and alimentary absorption . It has high solubility in strongly polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Scientific Research Applications
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Cosmetic Field
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Medical Field
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Food Field
- Summary of Application : Salidroside is used in the food field due to its health-promoting values . It has been found to improve antibiotic-induced gut microbiota disturbance .
- Results or Outcomes : Salidroside has been shown to increase the abundance of beneficial bacteria and reduce the portion of disease-related bacteria .
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Treatment of Ischemic Diseases
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Anti-Hypoxic Applications
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Anti-Fatigue Applications
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Biosynthesis and Biotechnological Production
- Summary of Application : Salidroside is a precious phenylethanoid glycoside derived from Rhodiola genus plants, which possesses a broad spectrum of biological properties for application in the cosmetic, medical, and food fields . The supply of salidroside is severely subject to the natural Rhodiola sources, sustainable production of salidroside with more economical and effective approaches has become a research hotspot in recent years .
- Results or Outcomes : Given that there is still a certain distance between the current microbial productivity and industrialization requirement, more wisdom is in demand for dynamic regulation of cell growth and product accumulation, specific adsorption of the target compound as well as utilization of more economical carbon sources, so as to boost industrialization of salidroside via microbial fermentation .
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Treatment of Ischemic Diseases
- Summary of Application : Salidroside has been used in the treatment of ischemic diseases .
- Results or Outcomes : Salidroside could enhance cell survival and angiogenesis while suppressing oxidative stress and inflammation, and thereby has been considered a potential compound for treating ischemia and ischemic injury .
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Anti-Stress Applications
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Anti-Radiation Applications
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Prevention of Cardiovascular Diseases
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Prevention of Neurodegenerative Diseases
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Biosynthesis and Biotechnological Production
- Summary of Application : Salidroside is a precious phenylethanoid glycoside derived from Rhodiola genus plants, which possesses a broad spectrum of biological properties for application in the cosmetic, medical, and food fields . The supply of salidroside is severely subject to the natural Rhodiola sources, sustainable production of salidroside with more economical and effective approaches has become a research hotspot in recent years .
- Results or Outcomes : Given that there is still a certain distance between the current microbial productivity and industrialization requirement, more wisdom is in demand for dynamic regulation of cell growth and product accumulation, specific adsorption of the target compound as well as utilization of more economical carbon sources, so as to boost industrialization of salidroside via microbial fermentation .
-
Treatment of Ischemic Diseases
- Summary of Application : Salidroside has been used in the treatment of ischemic diseases .
- Results or Outcomes : Salidroside could enhance cell survival and angiogenesis while suppressing oxidative stress and inflammation, and thereby has been considered a potential compound for treating ischemia and ischemic injury .
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Anti-Stress Applications
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Anti-Radiation Applications
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Prevention of Cardiovascular Diseases
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Prevention of Neurodegenerative Diseases
Safety And Hazards
Future Directions
Future research directions for Salidroside include investigating its role in regulating gut microbiota, exploring its effect on cellular senescence, investigating its potential in enhancing the therapeutic efficacy of conventional chemotherapeutic drugs in cancer treatment, and developing novel formulations of Salidroside to improve its bioavailability and efficacy in human trials .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRCGYURZSFMEG-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049034 | |
Record name | Salidroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salidroside | |
CAS RN |
10338-51-9 | |
Record name | Salidroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodioloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salidroside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salidroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salidroside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALIDROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.